N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Chemical Stability
3-Methyl-4H-[1,2,4]-oxadiazol-5-one derivatives have been demonstrated as versatile synthons for protecting monosubstituted acetamidines, showcasing their utility in various synthetic sequences. These compounds exhibit remarkable stability under both acidic and basic conditions, and to a wide range of reagents used in organic synthesis, highlighting their potential for complex chemical transformations (Moormann et al., 2004).
Pharmacological Applications
1,3,4-Oxadiazole derivatives have been explored for their pharmacological potential, including as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), indicating their relevance in addressing small lung cancer (Panchal et al., 2020). Additionally, these compounds have been evaluated for their antimicrobial properties, with some showing promising activity against bacterial and fungal strains (Marri et al., 2018).
Material Science and Luminescence
1,3,4-Oxadiazole acetamide derivatives have been synthesized and their complexes with Eu(III) and Tb(III) prepared, demonstrating notable luminescence properties. This suggests their potential application in the development of new materials with specific optical characteristics (Zhang et al., 2015).
Anti-inflammatory and Anticancer Potential
The synthesis and evaluation of substituted 1,3,4-oxadiazoles have shown significant anti-inflammatory activity, indicating their potential as therapeutic agents in treating inflammation-related disorders (Nargund et al., 1994). Additionally, certain 1,3,4-oxadiazole derivatives have been identified as potential anticancer agents, targeting Matrix metalloproteinases (MMPs), which are crucial in tumor progression (Özdemir et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide, is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are known to target a variety of pathogens including bacteria, fungus, and plant-parasitic nematodes .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure make nitrogen a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit broad-spectrum agricultural biological activities , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability .
Result of Action
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-4-3-5-11(6-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHNIXPKBBFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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